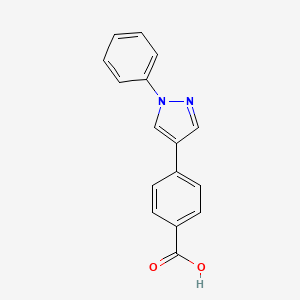

4-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid

Description

Significance of the Pyrazole (B372694) Core in Medicinal Chemistry and Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a prominent scaffold in medicinal chemistry. nih.govglobalresearchonline.net Its unique structural and electronic properties contribute to its metabolic stability and ability to act as a versatile pharmacophore. nih.govresearchgate.net The presence of the pyrazole nucleus is a cornerstone of several approved drugs, and the number of pyrazole-containing drugs has seen a significant increase in recent years. nih.govtandfonline.com

The diverse biological activities exhibited by pyrazole derivatives have made them a focus of extensive research. globalresearchonline.netmdpi.com These activities include anti-inflammatory, analgesic, anticancer, antimicrobial, anticonvulsant, and antidepressant properties. globalresearchonline.netmdpi.com The metabolic stability of pyrazole derivatives is a key factor in their successful application in drug development. nih.gov

Several blockbuster drugs incorporate the pyrazole core, highlighting its importance in the pharmaceutical industry. Notable examples include:

Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) used to treat arthritis. researchgate.net

Sildenafil: A medication used to treat erectile dysfunction and pulmonary arterial hypertension. nih.govtandfonline.com

Rimonabant: An anti-obesity drug (though later withdrawn from the market). researchgate.net

Stanozolol: An anabolic steroid. researchgate.net

Crizotinib and Ruxolitinib: Anticancer drugs targeting specific kinases. globalresearchonline.net

The success of these drugs has cemented the status of the pyrazole scaffold as a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov

Overview of Pyrazole Carboxylic Acids as Versatile Scaffolds in Drug Design

The incorporation of a carboxylic acid group onto the pyrazole scaffold gives rise to pyrazole carboxylic acid derivatives, a class of compounds with significant therapeutic potential. benthamdirect.comeurekaselect.com This functional group can participate in various biological interactions, enhancing the pharmacological profile of the parent pyrazole molecule. Pyrazole carboxylic acid derivatives are recognized as significant scaffold structures due to their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. benthamdirect.comeurekaselect.com

The versatility of pyrazole carboxylic acids in drug design stems from the ability to modify both the pyrazole core and the carboxylic acid moiety, allowing for the fine-tuning of their physicochemical and pharmacokinetic properties. This adaptability enables the development of targeted therapies with improved efficacy and reduced side effects.

Contextualization of 4-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid within the Broader Pyrazole Derivative Landscape

This compound is a specific example of a pyrazole carboxylic acid derivative that has garnered interest in medicinal chemistry. Its structure features a central pyrazole ring substituted with a phenyl group at the 1-position and a benzoic acid group at the 4-position. This particular arrangement of substituents has been explored for the development of novel therapeutic agents.

Research has focused on synthesizing and evaluating the biological activities of derivatives of this compound. For instance, various derivatives have been investigated as potent antibacterial agents. nih.gov Studies have shown that modifications to the aniline (B41778) moiety of related compounds can significantly improve their activity against Gram-positive bacteria. nih.gov The parent compound serves as a crucial building block for creating libraries of new chemical entities with diverse pharmacological profiles. scite.ai

The following table provides a brief overview of the biological activities of some derivatives of this compound:

| Derivative Type | Biological Activity | Reference |

| Anilinomethyl derivatives | Antibacterial (anti-staphylococci and anti-enterococci) | mdpi.com |

| Hydrazone derivatives | Antibacterial (anti-Acinetobacter baumannii) | nih.gov |

| 4-Benzoyl-5-phenyl-pyrazole-3-carboxylic acid derivatives | Antibacterial (Gram-positive and Gram-negative) | researchgate.net |

| 4-(Pyridin-3-yl)-1H-pyrazol-1-yl-phenyl-3-benzamide derivatives | BCR-ABL kinase inhibitors (potential anticancer) | nih.gov |

| Fluorophenyl-formyl-pyrazol-benzoic acid derivatives | Antibacterial (drug-resistant bacteria) | acs.org |

Research Objectives and Scope of Academic Investigation

The academic investigation of this compound and its derivatives is driven by several key objectives. A primary goal is the discovery and development of novel therapeutic agents with improved efficacy against a range of diseases. The versatile nature of the pyrazole scaffold allows for exploration of its potential in various therapeutic areas. researchgate.net

Current research efforts are largely concentrated on the synthesis of new derivatives and the evaluation of their biological activities. This includes structure-activity relationship (SAR) studies to understand how different chemical modifications influence the pharmacological effects of these compounds. A significant area of focus is the development of new antimicrobial agents to combat the growing threat of antibiotic resistance. nih.govnih.gov

Future research will likely continue to explore the therapeutic potential of this class of compounds. This may involve:

Expansion of biological screening: Testing derivatives against a wider range of biological targets to identify new therapeutic applications.

Optimization of lead compounds: Improving the potency, selectivity, and pharmacokinetic properties of promising derivatives.

Investigation of mechanisms of action: Elucidating the molecular mechanisms by which these compounds exert their biological effects.

Computational modeling: Utilizing in silico methods to guide the design of new and more effective derivatives. researchgate.net

The ongoing investigation of this compound and its analogues represents a promising avenue for the discovery of new medicines to address unmet medical needs.

Structure

3D Structure

Properties

IUPAC Name |

4-(1-phenylpyrazol-4-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c19-16(20)13-8-6-12(7-9-13)14-10-17-18(11-14)15-4-2-1-3-5-15/h1-11H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJNVVAYVVGOLHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)C3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 4 1 Phenyl 1h Pyrazol 4 Yl Benzoic Acid and Analogues

Classical Synthetic Methodologies for Pyrazole (B372694) Carboxylic Acids

The foundational methods for constructing pyrazole rings have been established for over a century and typically rely on the cyclization of linear precursors. These methods are robust and continue to be widely used.

Cyclization Reactions

The primary classical route to substituted pyrazoles involves the cyclocondensation reaction between a hydrazine (B178648) derivative and a compound containing a 1,3-dielectrophilic system. nih.govresearchgate.net This approach is versatile, allowing for the introduction of various substituents on the pyrazole ring. The most common precursors are 1,3-dicarbonyl compounds or their equivalents, such as α,β-unsaturated ketones and aldehydes. nih.govmdpi.com

For instance, the reaction of an α,β-alkynic hydrazone with molecular iodine can induce an electrophilic cyclization to produce 4-iodopyrazoles, which can then be further functionalized. acs.org Similarly, the condensation of 1,3-diketones with arylhydrazines in solvents like N,N-dimethylacetamide can proceed at room temperature to yield 1-aryl-3,4,5-substituted pyrazoles with high regioselectivity and good yields. mdpi.com The reaction mechanism involves the nucleophilic attack of the hydrazine nitrogens onto the carbonyl carbons, followed by dehydration to form the aromatic pyrazole ring.

Condensation Reactions (e.g., involving ethyl acetoacetate (B1235776) and phenylhydrazine)

A cornerstone of pyrazole synthesis is the Knorr pyrazole synthesis, first described in the 19th century. wikipedia.org A prominent example of this is the condensation reaction between phenylhydrazine (B124118) and ethyl acetoacetate. This reaction typically proceeds by first forming a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield 3-methyl-1-phenyl-5-pyrazolone. mdpi.comresearchgate.netresearchgate.net This pyrazolone (B3327878) derivative is a key intermediate that can be further modified to create a wide array of pyrazole-based compounds. The reaction is a classic illustration of forming the heterocyclic ring through the strategic combination of a binucleophile (hydrazine) and a 1,3-dielectrophile (a β-ketoester). mdpi.com

Modern Approaches in Pyrazole Carboxylic Acid Synthesis

In recent years, synthetic organic chemistry has shifted towards more sustainable and efficient methodologies. nih.govresearchgate.net This has led to the development of modern techniques for pyrazole synthesis that offer significant advantages over classical methods, including reduced reaction times, higher yields, and improved environmental profiles. benthamdirect.com

Microwave-Assisted Synthesis

This table presents generalized data compiled from studies comparing conventional and microwave-assisted protocols for pyrazole synthesis. nih.govdergipark.org.tr

Solvent-Free Techniques

Eliminating volatile organic solvents is a core principle of green chemistry. Solvent-free, or solid-state, reactions offer numerous benefits, including reduced environmental impact, lower costs, and often simpler work-up procedures. tandfonline.com Pyrazole synthesis under solvent-free conditions can be achieved by grinding the reactants together, sometimes in the presence of a catalyst. researchgate.net This method is not only environmentally friendly but can also lead to the formation of products with high purity. tandfonline.com In some cases, solvent-free conditions are combined with microwave irradiation to further enhance reaction efficiency, providing better yields in shorter times compared to conventional methods. researchgate.net One-pot processes under solvent-free conditions have been developed for synthesizing various pyrazole derivatives. researchgate.netbeilstein-journals.org

Green Chemistry Principles in Synthetic Routes

The application of green chemistry principles to the synthesis of pyrazole carboxylic acids is a growing area of research, aiming to create more sustainable and environmentally benign processes. nih.govresearchgate.net This involves a multi-faceted approach that includes the use of eco-friendly solvents, renewable starting materials, and energy-efficient reaction conditions. benthamdirect.comthieme-connect.com

Key strategies in the green synthesis of pyrazoles include:

Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or ionic liquids. benthamdirect.comthieme-connect.com

Alternative Energy Sources: Employing microwave irradiation or ultrasonic assistance to reduce energy consumption and reaction times. benthamdirect.com

Catalysis: Utilizing recyclable or biodegradable catalysts, such as nano-ZnO or basic ionic liquids, to improve reaction efficiency and minimize waste. mdpi.comsci-hub.se

Atom Economy: Designing synthetic routes, often through multicomponent reactions, that maximize the incorporation of all reactant atoms into the final product. nih.gov

Table 2: Overview of Green Chemistry Approaches in Pyrazole Synthesis

| Green Chemistry Principle | Technique/Reagent | Advantages |

|---|---|---|

| Alternative Solvents | Water, Ethanol, Ionic Liquids benthamdirect.comthieme-connect.com | Reduced toxicity, improved safety, potential for biodegradability. |

| Energy Efficiency | Microwave Irradiation, Sonication benthamdirect.com | Drastically reduced reaction times, lower energy consumption. |

| Catalysis | Nano-catalysts (e.g., nano-ZnO), Recyclable Catalysts mdpi.com | High efficiency, ease of separation, reusability, reduced waste. |

| Process Intensification | One-pot, Multicomponent Reactions nih.govresearchgate.net | Simplified procedures, higher yields, improved atom economy. |

| Solvent-Free Conditions | Mechanical Grinding researchgate.net | Elimination of solvent waste, simplified work-up, cost-effectiveness. |

By integrating these modern approaches, the synthesis of 4-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid and related compounds can be achieved more efficiently and sustainably, aligning with the broader goals of modern chemical manufacturing.

Catalytic Methodologies

The construction of the 1,4-disubstituted pyrazole core of this compound can be efficiently achieved through various catalytic methods, most notably palladium-catalyzed cross-coupling reactions. These strategies offer high yields and good functional group tolerance.

One of the most powerful and widely used methods for forming the aryl-pyrazole bond is the Suzuki-Miyaura coupling reaction. ccspublishing.org.cnnih.govwikipedia.org This reaction creates a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. wikipedia.org For the synthesis of the target molecule, this can be approached in two primary ways:

Coupling of 4-halo-1-phenyl-1H-pyrazole (e.g., 4-bromo- or 4-iodo-1-phenyl-1H-pyrazole) with 4-(alkoxycarbonyl)phenylboronic acid .

Coupling of 1-phenyl-1H-pyrazol-4-ylboronic acid with a methyl 4-halobenzoate (e.g., methyl 4-bromobenzoate).

Following the coupling reaction, a simple hydrolysis step is required to convert the ester group into the final carboxylic acid. The Suzuki-Miyaura reaction is valued for its mild conditions and tolerance of various functional groups, making it suitable for complex molecule synthesis. ccspublishing.org.cn

Beyond palladium catalysis, other transition metals have been employed for the synthesis of substituted pyrazoles. nih.gov Iron-catalyzed reactions have been developed for the regioselective synthesis of 1,3,5-substituted pyrazoles from diarylhydrazones and vicinal diols. organic-chemistry.org Copper-catalyzed annulation of hydrazones with enones also provides a route to functionalized pyrazoles. researchgate.net Additionally, visible-light photoredox catalysis has emerged as a green and efficient method for synthesizing polysubstituted pyrazoles from hydrazines and Michael acceptors under mild conditions, using air as the oxidant. organic-chemistry.org

| Catalyst System | Reactant 1 | Reactant 2 | Reaction Type | Reference |

| Pd(PPh₃)₄ / Na₂CO₃ | 4-Bromo-1-phenyl-1H-pyrazole | (4-(Methoxycarbonyl)phenyl)boronic acid | Suzuki-Miyaura Coupling | researchgate.net |

| XPhos Pd G2 | 4-Bromo-3,5-dinitro-1H-pyrazole | Arylboronic acid | Suzuki-Miyaura Coupling | rsc.org |

| Cu(OTf)₂ | Chalcone | Phenylhydrazine | Condensation/Cyclization | nih.gov |

| Nano-ZnO | Ethyl acetoacetate | Phenylhydrazine | Condensation | nih.gov |

| Ru₃(CO)₁₂ / NHC-phosphine | 1,3-Diol | Arylhydrazine | Dehydrogenative Coupling | organic-chemistry.org |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. nih.gov Several MCRs have been developed for the synthesis of diverse pyrazole derivatives, which could be adapted for the synthesis of this compound and its analogues. nih.govpreprints.org

A potential three-component strategy for synthesizing the core structure could involve the reaction of:

Phenylhydrazine: To form the N1-phenyl portion of the pyrazole ring.

A β-dicarbonyl compound or its equivalent: To provide the carbon backbone of the pyrazole ring.

An aromatic aldehyde bearing the benzoic acid precursor, such as 4-formylbenzoic acid or its methyl ester.

For instance, a reaction between phenylhydrazine, ethyl acetoacetate, and a derivative of 4-formylbenzoic acid could potentially lead to a pyrazole structure with the desired substitution pattern, although this specific combination for the target molecule is not explicitly detailed in the provided search results. The versatility of MCRs allows for the creation of large libraries of compounds by varying the starting components. mdpi.comresearchgate.net While some published MCRs for pyrazolo[3,4-b]quinolines were later found to produce different structures upon re-examination, the general approach remains a powerful tool in heterocyclic chemistry. mdpi.com

Derivatization Strategies of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle that allows for a wide range of derivatizations to produce esters, amides, and other related compounds. These transformations are fundamental in medicinal chemistry for modifying a compound's physicochemical properties.

Conversion to Carboxamides

The formation of carboxamides from this compound can be achieved through several reliable methods. Amides are prevalent in pharmaceuticals due to their metabolic stability and hydrogen bonding capabilities. nih.gov

Direct Condensation: This one-pot method involves reacting the carboxylic acid directly with an amine. The reaction typically requires a catalyst or coupling agent to facilitate the removal of water. Lewis acids such as titanium(IV) chloride (TiCl₄) or boric acid have proven effective in mediating this transformation. nih.govresearchgate.net For example, benzoic acids can be converted to their corresponding amides in moderate to excellent yields by heating with an amine in the presence of TiCl₄ in pyridine. nih.gov

Two-Step Synthesis via Acid Chloride: A more common and often higher-yielding laboratory method involves the initial conversion of the carboxylic acid to a highly reactive acid chloride intermediate (see section 2.3.3). This intermediate then reacts rapidly with a primary or secondary amine to form the desired amide. libretexts.orgnih.gov Because this reaction generates hydrochloric acid (HCl), two equivalents of the amine are often used—one to form the amide and the second to neutralize the HCl by-product. libretexts.org

| Amine | Reagent/Catalyst | Method | Reference |

| Aniline (B41778) | TiCl₄ / Pyridine | Direct Condensation | nih.gov |

| Benzylamine | ZrCl₄ | Direct Condensation | rsc.org |

| Various Amines | SOCl₂ or (COCl)₂ then R₂NH | Two-Step (via Acid Chloride) | libretexts.org |

| Diethylamine | Boric Acid | Direct Condensation | researchgate.net |

Esterification and Subsequent Hydrolysis

Esterification of the carboxylic acid group is a common transformation, often used to create prodrugs or to protect the acid functionality during other synthetic steps. researchgate.netrug.nl

Fischer Esterification: The most classic method is the Fischer-Speier esterification, where the carboxylic acid is heated with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). rug.nl The reaction is an equilibrium process, and the removal of water is necessary to drive it toward the ester product.

Lewis Acid Catalysis: Lewis acids, such as compounds of titanium(IV) or zirconium(IV), can also catalyze the esterification, often under milder conditions and with less waste production compared to strong Brønsted acids. rug.nl

Use as a Protecting Group: The ester group serves as an excellent protecting group for the carboxylic acid. For instance, during a Suzuki coupling to form the pyrazole core (as described in section 2.2.4), the carboxylic acid is often protected as a methyl or ethyl ester. This prevents unwanted side reactions involving the acidic proton. After the coupling reaction is complete, the ester can be easily hydrolyzed back to the carboxylic acid under acidic or basic conditions, unmasking the functional group.

Formation of Acid Chlorides as Synthetic Intermediates

The conversion of this compound into its corresponding acid chloride, 4-(1-phenyl-1H-pyrazol-4-yl)benzoyl chloride, is a crucial step for synthesizing various derivatives like amides and esters. Acid chlorides are significantly more reactive than their parent carboxylic acids. libretexts.org

This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent. wikipedia.org Common and effective reagents for this purpose include:

Thionyl Chloride (SOCl₂): A widely used reagent where the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. researchgate.netlibretexts.org The reaction is often catalyzed by a few drops of dimethylformamide (DMF). researchgate.net

Oxalyl Chloride ((COCl)₂): A milder and more selective reagent than thionyl chloride, though more expensive. Its by-products (CO, CO₂, HCl) are also gaseous. wikipedia.org

Phosphorus Trichloride (PCl₃) or Phosphorus Pentachloride (PCl₅): These are also effective but can sometimes lead to more side reactions.

Once formed, the acid chloride is a highly valuable intermediate that readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including amines (to form amides) and alcohols (to form esters), often in high yield and under mild conditions. libretexts.org

| Reagent | Catalyst | Typical Conditions | By-products | Reference |

| Thionyl Chloride (SOCl₂) | Dimethylformamide (DMF) | Reflux in neat reagent or inert solvent | SO₂, HCl | researchgate.netlibretexts.org |

| Oxalyl Chloride ((COCl)₂) | Dimethylformamide (DMF) | Room temperature in inert solvent (e.g., CH₂Cl₂) | CO, CO₂, HCl | wikipedia.org |

| Phosphorus Pentachloride (PCl₅) | None | Gentle heating | POCl₃, HCl | wikipedia.org |

Advanced Spectroscopic and Structural Elucidation of 4 1 Phenyl 1h Pyrazol 4 Yl Benzoic Acid and Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful non-destructive technique that provides detailed information about the functional groups and molecular structure of a compound. By analyzing the vibrational modes of the molecule, it is possible to identify characteristic bonds and structural motifs.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to the stretching and bending vibrations of different bonds. The FT-IR spectrum of 4-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid is expected to exhibit a combination of the characteristic absorption bands for the pyrazole (B372694) ring, the monosubstituted phenyl ring, and the para-substituted benzoic acid moiety.

The analysis of the FT-IR spectrum involves the assignment of observed absorption bands to specific vibrational modes. For the title compound, key vibrational frequencies can be predicted based on the analysis of its constituent parts. The carboxylic acid O-H stretch is anticipated to appear as a very broad band in the region of 3300–2500 cm⁻¹, a characteristic feature resulting from intermolecular hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to produce a strong, sharp absorption band around 1700–1680 cm⁻¹.

Vibrations associated with the aromatic rings will also be prominent. The C-H stretching vibrations of the phenyl and benzoic acid rings typically appear in the 3100–3000 cm⁻¹ region. The C=C stretching vibrations within the aromatic rings are expected to give rise to several bands in the 1615–1450 cm⁻¹ range. The pyrazole ring itself has characteristic C=N stretching vibrations, which are typically observed around 1570 cm⁻¹. The C-N stretching vibrations are expected in the 1300-1200 cm⁻¹ region. The out-of-plane C-H bending vibrations are particularly informative for determining the substitution pattern of the aromatic rings.

| Frequency Range (cm⁻¹) | Vibrational Mode | Assignment |

|---|---|---|

| 3300–2500 | O-H stretch | Carboxylic acid |

| 3100–3000 | C-H stretch | Aromatic rings (Phenyl and Benzoic acid) |

| 1700–1680 | C=O stretch | Carboxylic acid |

| ~1615 | C=C stretch | Aromatic rings |

| ~1570 | C=N stretch | Pyrazole ring |

| 1500–1450 | C=C stretch | Aromatic rings |

| 1320–1210 | C-O stretch | Carboxylic acid |

| ~960 | O-H bend (out-of-plane) | Carboxylic acid dimer |

| 850–800 | C-H bend (out-of-plane) | 1,4-disubstituted (para) benzene (B151609) ring |

| 770–730 and 710–690 | C-H bend (out-of-plane) | Monosubstituted benzene ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the pyrazole ring, the phenyl group, and the benzoic acid moiety.

The carboxylic acid proton (-COOH) is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10–13 ppm, due to its acidic nature and hydrogen bonding. The protons on the pyrazole ring are expected to appear as singlets, with their chemical shifts influenced by the electronic environment. The protons of the benzoic acid moiety, being part of a para-substituted system, will likely appear as two doublets in the aromatic region (7.0–8.5 ppm). The protons of the phenyl group attached to the pyrazole nitrogen are also expected in the aromatic region, likely as a multiplet.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| -COOH | 10.0–13.0 | Broad Singlet | Carboxylic acid proton |

| H-3, H-5 (Pyrazole) | ~8.0–8.5 | Singlets | Pyrazole ring protons |

| H (Benzoic acid) | ~7.8–8.2 | Doublets | Aromatic protons on benzoic acid ring |

| H (Phenyl) | ~7.3–7.6 | Multiplet | Aromatic protons on phenyl ring |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, signals are expected for the carbonyl carbon, the aromatic carbons of both rings, and the carbons of the pyrazole ring.

The carbonyl carbon of the carboxylic acid is the most deshielded and is expected to appear at a chemical shift of approximately 165–175 ppm. The quaternary carbons and the carbons of the aromatic rings will resonate in the typical aromatic region of 110–160 ppm. The specific chemical shifts will be influenced by the substituents and their electronic effects.

| Carbon | Predicted Chemical Shift (ppm) | Assignment |

|---|---|---|

| C=O | 165–175 | Carboxylic acid carbonyl carbon |

| Aromatic/Pyrazole C | 110–160 | Carbons of the phenyl, benzoic acid, and pyrazole rings |

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR)

Nitrogen-15 (¹⁵N) NMR spectroscopy is a valuable technique for studying nitrogen-containing compounds like pyrazoles. Although ¹⁵N has a low natural abundance and sensitivity, it provides direct information about the electronic environment of the nitrogen atoms. acs.org In this compound, two distinct ¹⁵N signals are expected for the two nitrogen atoms in the pyrazole ring. The chemical shifts of these nitrogens are sensitive to substitution, solvent effects, and protonation. This technique can be particularly useful for studying tautomeric equilibria in related N-unsubstituted pyrazole derivatives. acs.org

Solid-State NMR Techniques (e.g., Cross-Polarization Magic-Angle Spinning NMR)

Solid-state NMR (ssNMR) techniques, such as Cross-Polarization Magic-Angle Spinning (CPMAS) NMR, are powerful for the structural analysis of solid materials. acs.org For compounds like this compound and its derivatives, which may exist as different polymorphs or exhibit specific intermolecular interactions in the solid state, ssNMR can provide crucial information that is not accessible from solution-state NMR. acs.org CPMAS NMR can be used to study the tautomeric form of pyrazole rings in the solid state and to probe the details of hydrogen bonding networks, which are critical in determining the crystal packing and physical properties of the material. acs.orgresearchgate.net

Solvent Effects on NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating molecular structure. The chemical shifts of nuclei, particularly ¹H and ¹³C, are sensitive to their local electronic environment, which can be significantly influenced by the surrounding solvent. uobasrah.edu.iq For a molecule like this compound, which possesses both hydrogen-bond-donating (the carboxylic acid proton) and hydrogen-bond-accepting sites, as well as aromatic rings, the choice of deuterated solvent can lead to notable changes in the NMR spectrum. unn.edu.ngthieme-connect.de

Common solvents used for NMR analysis of such compounds include deuterated chloroform (B151607) (CDCl₃), a relatively non-polar solvent, and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), a highly polar, aprotic solvent. rsc.org When transitioning from a non-polar to a polar solvent, protons involved in hydrogen bonding experience the most significant changes in their chemical shifts. bohrium.com

Carboxylic Acid Proton (-COOH): The chemical shift of the acidic proton is highly dependent on the solvent's ability to form hydrogen bonds. In a non-polar solvent like CDCl₃, this proton typically appears as a broad singlet at a lower chemical shift. In contrast, in a polar aprotic solvent like DMSO-d₆, which is a strong hydrogen bond acceptor, the proton signal shifts downfield significantly due to the formation of a strong hydrogen bond between the DMSO oxygen and the acidic proton. bohrium.com This shift can be greater than 1-2 ppm.

Aromatic and Pyrazole Protons: The chemical shifts of protons on the phenyl, pyrazole, and benzoic acid rings are also affected, though usually to a lesser extent. unn.edu.ng Polar solvents can interact with the π-electron systems of the aromatic rings and influence the shielding of the attached protons. These solvent-induced shifts (SIS) are generally smaller than those observed for the acidic proton but can be crucial for resolving overlapping signals and confirming assignments. For instance, protons ortho to the carboxylic acid group may show a noticeable downfield shift in DMSO-d₆ compared to CDCl₃ due to the solvent's interaction with the carboxyl moiety. bohrium.com

These solvent-induced variations are critical for the complete and accurate assignment of all proton and carbon signals in the NMR spectra. thieme-connect.de

Table 1: Expected ¹H NMR Chemical Shift Variations in Different Solvents

| Proton | Expected Shift in CDCl₃ (ppm) | Expected Shift in DMSO-d₆ (ppm) | Rationale for Shift Change |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad) | 12.0 - 13.5 (broad) | Strong hydrogen bonding with DMSO shifts the proton significantly downfield. |

| Pyrazole C-H | 7.5 - 8.5 | 7.6 - 8.6 | Minor shifts due to changes in solvent polarity and interaction with the heterocyclic ring. |

Note: The data in this table is illustrative and based on typical values for similar functional groups. Actual experimental values may vary.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. uobasrah.edu.iq For this compound (Molecular Formula: C₁₆H₁₂N₂O₂, Molecular Weight: 264.28 g/mol ), electron ionization (EI) or electrospray ionization (ESI) techniques are commonly employed. researchgate.net

Upon ionization, the molecule forms a molecular ion [M]⁺ (in ESI, commonly [M+H]⁺ or [M-H]⁻), whose mass-to-charge ratio (m/z) confirms the molecular weight. The fragmentation of this molecular ion provides valuable structural information. The fragmentation pattern of this compound can be predicted based on the fragmentation of its constituent parts: benzoic acid and the phenyl-pyrazole core. docbrown.inforesearchgate.net

Key fragmentation pathways include:

Loss of a hydroxyl radical (•OH): A common fragmentation for carboxylic acids, leading to the formation of a stable acylium ion [M-OH]⁺. For the target compound, this would result in an ion at m/z 247. docbrown.info

Loss of a carboxyl group (•COOH): This involves the cleavage of the C-C bond between the benzoic ring and the carboxylic acid, resulting in a fragment corresponding to the phenyl-pyrazolyl-phenyl cation at m/z 219.

Formation of the benzoyl cation: Cleavage of the bond between the benzoic ring and the pyrazole ring could lead to the formation of the benzoyl cation [C₆H₅CO]⁺ at m/z 105, which is a very common and stable fragment for benzoic acid derivatives. docbrown.info

Formation of the phenyl cation: Subsequent loss of carbon monoxide (CO) from the benzoyl cation yields the phenyl cation [C₆H₅]⁺ at m/z 77. docbrown.info

Analysis of these characteristic fragments allows for the unambiguous identification of the different structural motifs within the molecule.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Formula of Fragment | Notes |

|---|---|---|---|

| 264 | [C₁₆H₁₂N₂O₂]⁺ | C₁₆H₁₂N₂O₂ | Molecular Ion (M⁺) |

| 247 | [M - OH]⁺ | C₁₆H₁₁N₂O | Loss of hydroxyl radical from the carboxylic acid group. |

| 219 | [M - COOH]⁺ | C₁₅H₁₁N₂ | Loss of the entire carboxyl group. |

| 105 | [C₆H₅CO]⁺ | C₇H₅O | Benzoyl cation, resulting from cleavage between the rings. docbrown.info |

Note: This table represents predicted fragmentation patterns under electron ionization (EI-MS). Relative abundances are not predicted.

Single-Crystal X-ray Diffraction for Three-Dimensional Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on bond lengths, bond angles, and intermolecular interactions. researchgate.netmdpi.com While the specific crystal structure of this compound is not detailed in the provided search results, analysis of closely related pyrazole derivatives allows for a reliable prediction of its key structural features. nih.govresearchgate.netmdpi.com

Studies on various phenyl-pyrazole compounds reveal common structural motifs:

Ring Planarity: The pyrazole ring and the attached phenyl rings are generally found to be nearly planar. nih.gov

Dihedral Angles: A key structural parameter is the dihedral angle (twist angle) between the planes of the pyrazole ring and the adjacent phenyl rings. This angle is influenced by steric hindrance and crystal packing forces and typically ranges from approximately 10° to 50°. nih.govresearchgate.net

Intermolecular Interactions: In the solid state, molecules of this compound are expected to form strong intermolecular hydrogen bonds. The carboxylic acid groups can form dimers, where two molecules are linked via a pair of O-H···O hydrogen bonds. researchgate.net Additionally, C-H···π and π–π stacking interactions between the aromatic rings contribute to the stability of the crystal lattice. nih.govresearchgate.net

These structural details are crucial for understanding the solid-state properties of the material and how it might interact with other molecules in a biological or materials science context.

Table 3: Typical Crystallographic Parameters for Phenyl-Pyrazole Derivatives

| Parameter | Typical Value / Observation | Significance |

|---|---|---|

| Crystal System | Monoclinic, Orthorhombic | Describes the symmetry of the unit cell. nih.govresearchgate.net |

| Space Group | P2₁/c, P-1, C2/c | Defines the specific symmetry elements within the crystal. mdpi.comresearchgate.net |

| Dihedral Angle (Pyrazole-Phenyl) | 10° - 50° | Indicates the degree of twisting between the aromatic systems. nih.gov |

| Hydrogen Bonding | O-H···O (Carboxylic acid dimers) | A primary force governing the crystal packing. |

Note: Data is compiled from studies on structurally similar compounds and serves as a predictive guide. mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule. researchgate.net The spectrum of this compound is expected to be dominated by π → π* transitions associated with its extensive conjugated system, which includes the phenyl ring, the pyrazole ring, and the benzoic acid moiety. researchgate.netacademie-sciences.fr

The absorption spectrum of benzoic acid derivatives typically shows characteristic bands. researchgate.net The conjugation of the phenyl-pyrazole system with the benzoic acid group is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to the individual components. This is because the extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). academie-sciences.fr

The primary absorption bands are expected in the range of 250-350 nm. The exact position and intensity of the absorption maxima (λ_max) can be influenced by the solvent, a phenomenon known as solvatochromism. academie-sciences.fr Polar solvents can stabilize the excited state differently than the ground state, leading to shifts in the absorption wavelength.

Table 4: Expected UV-Vis Absorption Data and Electronic Transitions

| Expected λ_max (nm) | Type of Transition | Chromophore System |

|---|---|---|

| ~250 - 280 | π → π* | Benzenoid transitions (related to phenyl and benzoic acid rings) |

Note: The λ_max values are estimations based on data for related conjugated aromatic systems. The specific values will depend on the solvent and experimental conditions. academie-sciences.frresearchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared to the theoretical percentages calculated from the molecular formula to verify the compound's purity and empirical formula. mdpi.com

For this compound, the molecular formula is C₁₆H₁₂N₂O₂. The theoretical elemental composition can be calculated based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u).

Molecular Weight: 264.28 g/mol

The theoretical percentages are calculated as follows:

% Carbon (C): (16 * 12.011 / 264.28) * 100 = 72.71%

% Hydrogen (H): (12 * 1.008 / 264.28) * 100 = 4.58%

% Nitrogen (N): (2 * 14.007 / 264.28) * 100 = 10.60%

% Oxygen (O): (2 * 15.999 / 264.28) * 100 = 12.11%

For a synthesized sample to be considered pure, the experimentally determined percentages should typically be within ±0.4% of these theoretical values.

Table 5: Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 72.71 |

| Hydrogen | H | 4.58 |

| Nitrogen | N | 10.60 |

Computational and Theoretical Investigations of 4 1 Phenyl 1h Pyrazol 4 Yl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a robust and widely used computational method for studying the electronic structure of molecules. researchgate.net It is particularly effective for optimizing molecular geometry to find the most stable conformation (a minimum on the potential energy surface) and for calculating various electronic properties. youtube.comjcsp.org.pk

For a molecule like 4-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid, a DFT calculation would typically start with an initial guess of the molecular geometry. The calculation then iteratively adjusts the positions of the atoms to minimize the total energy of the system, a process known as geometry optimization. youtube.com The B3LYP functional combined with a basis set like 6-31G* or 6-311G is a common choice for such calculations on pyrazole (B372694) derivatives, providing a good balance between accuracy and computational cost. jcsp.org.pkresearchgate.net

Once the optimized geometry is obtained, various electronic properties can be calculated. These include the distribution of electron density, dipole moment, and the energies of molecular orbitals, which are essential for understanding the molecule's reactivity and intermolecular interactions. researchgate.net For instance, DFT studies on similar pyrazole-carboxamides have successfully optimized ground-state geometries and elucidated electronic properties using the B3LYP/6-31G* level of theory. jcsp.org.pk

Table 1: Representative Geometrical Parameters Optimized by DFT for a Similar Pyrazole Derivative (Note: This data is illustrative for a related pyrazole compound, as specific experimental or calculated values for this compound are not available in the cited literature.)

| Parameter | Bond/Angle | Typical Calculated Value (B3LYP/6-31G(d,p)) |

| Bond Length | N–N (pyrazole ring) | 1.37 Å - 1.38 Å |

| Bond Length | C=N (pyrazole ring) | 1.30 Å - 1.38 Å |

| Bond Angle | C–N–N (pyrazole ring) | ~109.5° |

This table illustrates the type of data obtained from DFT geometry optimization, with values based on calculations for substituted pyrazoline derivatives unar.ac.id.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data or empirical parameters. The Hartree-Fock (HF) method is the simplest form of ab initio calculation. While computationally more demanding than DFT for a given level of accuracy, ab initio methods are valuable for providing benchmark results and for systems where DFT functionals may not be reliable.

These methods are often used in conjunction with DFT to compare and validate results. For complex molecules, higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide very accurate results, though at a significant computational cost.

Semi-empirical methods offer a computationally less expensive alternative to DFT and ab initio methods. They use a simpler formulation of the Schrödinger equation and incorporate parameters derived from experimental data to simplify the calculations. Methods like AM1 (Austin Model 1) and PM3 (Parametric Method 3) are based on the Neglect of Differential Diatomic Overlap (NDDO) integral approximation.

While not as accurate as DFT or high-level ab initio methods for determining precise electronic properties, semi-empirical methods are very useful for quickly screening large numbers of molecules, studying large molecular systems, or providing a reasonable initial geometry for more rigorous optimization methods. They are particularly suitable for preliminary conformational analysis before committing to more computationally intensive calculations.

Electronic Structure Analysis

Analysis of the electronic structure provides deep insights into the chemical reactivity and properties of a molecule.

The Frontier Molecular Orbitals (FMOs)—namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity. researchgate.netyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. nih.gov A small energy gap generally indicates that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov It is also associated with higher polarizability and lower kinetic stability. nih.gov In contrast, a large energy gap implies high stability and low reactivity. researchgate.net DFT calculations are commonly used to determine the energies of these orbitals and the corresponding energy gap. jcsp.org.pk For many pyrazole derivatives, this gap is a key indicator of their electronic and optical properties.

Table 2: Representative Frontier Molecular Orbital Energies for Pyrazole Derivatives (Note: This data is illustrative and based on calculations for different pyrazole compounds to show typical values. Specific values for this compound are not available in the cited literature.)

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Substituted Pyrazoline unar.ac.id | -5.92 | -2.50 | 3.42 |

| Pyrazole-Carboxamide jcsp.org.pk | -5.87 | -1.98 | 3.89 |

| Furyl-Pyrazole-Carboxylic Acid researchgate.net | -6.533 | -2.075 | 4.458 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov

The MEP map uses a color scale to indicate different regions of electrostatic potential.

Red regions indicate negative electrostatic potential, corresponding to areas with an excess of electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen or nitrogen.

Blue regions indicate positive electrostatic potential, corresponding to areas with a deficiency of electrons. These sites are susceptible to nucleophilic attack and are typically found around hydrogen atoms, particularly those bonded to electronegative atoms.

Green regions represent areas of neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyrazole ring, identifying them as centers for electrophilic interactions. Positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group, highlighting its susceptibility to deprotonation and nucleophilic attack. unar.ac.idresearchgate.net

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of the crystal packing environment. For pyrazole derivatives, this analysis reveals the relative contributions of various non-covalent interactions.

The analysis of structurally similar phenyl-pyrazole compounds shows that the crystal packing is typically dominated by several key interactions. cambridge.orgas-proceeding.comnih.gov The most significant contributions to the Hirshfeld surface area come from hydrogen-hydrogen (H···H) contacts, which often account for a large portion of the total surface due to the abundance of hydrogen atoms on the molecular periphery. as-proceeding.comjst.go.jp Other crucial interactions include contacts involving carbon and hydrogen (C···H/H···C), oxygen and hydrogen (O···H/H···O), and nitrogen and hydrogen (N···H/H···N). cambridge.org

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For pyrazole carboxylic acid derivatives, these plots typically show:

A large, diffuse region corresponding to H···H contacts, indicating their prevalence. nih.gov

Distinct, sharp "spikes" that represent specific donor-acceptor interactions, such as O···H and N···H hydrogen bonds. cambridge.orgnih.gov

"Wing-like" features that correspond to C···H contacts, often associated with C–H···π interactions.

Molecular electrostatic potential (MEP) calculations often complement Hirshfeld analysis by identifying the strongest electron-donating and electron-accepting regions on the molecule, with carbonyl oxygen and pyrazole nitrogen atoms typically highlighted as primary hydrogen bond acceptors. cambridge.org

| Interaction Type | Typical Contribution Range (%) | Significance |

|---|---|---|

| H···H | 40 - 60% | Represents the most frequent, albeit weaker, van der Waals contacts. as-proceeding.comjst.go.jp |

| C···H / H···C | 15 - 35% | Indicates C–H···π interactions and general van der Waals forces. jst.go.jp |

| O···H / H···O | 10 - 20% | Corresponds to strong O-H···N or C-H···O hydrogen bonds. cambridge.orgas-proceeding.com |

| N···H / H···N | 5 - 15% | Represents hydrogen bonding involving the pyrazole nitrogen atoms. cambridge.orgas-proceeding.com |

Conformational Analysis and Tautomerism Studies

The three-dimensional structure and potential isomeric forms of this compound are critical to its properties. Computational methods are employed to explore its conformational landscape and the relative stability of its possible tautomers.

Conformational Analysis: The conformation of the molecule is largely defined by the rotational degrees of freedom around the single bonds connecting the three main fragments: the phenyl ring, the pyrazole ring, and the benzoic acid group. The most significant of these is the rotation about the N–C bond that links the pyrazole and the N-phenyl rings. cambridge.org Computational studies on analogous structures show that the dihedral angle between the mean planes of the pyrazole and the N-phenyl ring can vary significantly, often ranging from 30° to 70°, depending on the specific substituents and crystal packing forces. jst.go.jp This twist is a result of minimizing steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the pyrazole ring.

Tautomerism Studies: Pyrazolone (B3327878) derivatives, which are structurally related to the pyrazole core, are known to exist in several tautomeric forms. Theoretical studies have extensively investigated the equilibria between the CH, OH, and NH tautomers. rwth-aachen.deresearchgate.net For pyrazolone systems, density functional theory (DFT) calculations consistently show that the relative stability of these tautomers is influenced by both the electronic nature of substituents and the surrounding solvent environment. nih.gov

In many cases, the NH tautomer is found to be more stable than the enolic OH form. nih.gov The energy difference between these tautomers can be relatively small, suggesting that multiple forms could co-exist in equilibrium. This energy gap is sensitive to the medium; polar solvents can reduce the energy difference between tautomers, thereby shifting the equilibrium. nih.gov

| Tautomeric Form | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Polar Solvent (Water) | Key Structural Feature |

|---|---|---|---|

| CH (keto) | 0.0 (Reference) | 0.0 (Reference) | Methylene group at C4 position of pyrazolone ring. |

| NH | +3.44 | +2.64 | N-H bond at N1 or N2 and C=C bond in the ring. nih.gov |

| OH (enol) | +6.68 | +6.67 | Exocyclic C=N bond and hydroxyl group at C5. nih.gov |

Note: Data is based on a representative pyrazolone derivative and illustrates typical energy differences. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the complex reaction mechanisms involved in the synthesis of pyrazole derivatives. DFT calculations can map potential energy surfaces, identify transition states, and determine activation energies, providing a step-by-step view of the reaction pathway that is often inaccessible to experimental observation alone.

A prominent example is the multicomponent synthesis of pyrazoles. Computational studies on titanium-mediated pyrazole synthesis have explored the viability of different mechanistic pathways. nih.gov In one proposed cycle, a key intermediate is a diazatitanacyclohexadiene. DFT calculations revealed that while this intermediate is thermodynamically stable, the subsequent N–N reductive elimination step to form the pyrazole ring has a very high activation energy barrier (over 47 kcal/mol). nih.gov This computational finding explains why the reaction may be inefficient under certain conditions and suggests that the stability of the organometallic intermediate can inhibit catalytic turnover.

Other computationally investigated mechanisms for pyrazole ring formation include:

1,3-Dipolar Cycloaddition: The reaction of diazoalkanes with alkynes or alkenes is a classic route to pyrazoles and pyrazolines. Theoretical models help explain the regioselectivity and stereoselectivity of these cycloadditions. nih.gov

Condensation of Hydrazines with α,β-Unsaturated Ketones: Computational studies can model the initial Michael addition, subsequent cyclization, and final dehydration/oxidation steps, clarifying the role of catalysts and reaction conditions. nih.gov

By calculating the free energies of intermediates and transition states, computational chemistry allows for the rational design of more efficient synthetic routes and the prediction of reaction outcomes. nih.gov

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in the solid state is dictated by a complex interplay of intermolecular forces. For this compound, the combination of a hydrogen bond donor (carboxylic acid), several hydrogen bond acceptors (pyrazole nitrogens, carbonyl oxygen), and aromatic rings leads to a rich network of non-covalent interactions.

Computational and crystallographic studies of similar pyrazole carboxylic acid derivatives reveal that the crystal packing is often dominated by strong, directional hydrogen bonds. cambridge.org The most common and robust interaction is the formation of a centrosymmetric dimer via O–H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules, creating a characteristic R²₂(8) ring motif. cambridge.org

Beyond this primary interaction, the crystal structure is further stabilized by a variety of weaker interactions:

C–H···N and C–H···O Hydrogen Bonds: Aromatic and pyrazole C–H groups can act as weak hydrogen bond donors to the pyrazole nitrogen atoms or the carbonyl oxygen, linking the primary dimers into larger one-, two-, or three-dimensional networks. cambridge.org

π–π Stacking: The phenyl and pyrazole rings can engage in π–π stacking interactions, typically in an offset or parallel-displaced arrangement to minimize electrostatic repulsion. These interactions contribute significantly to the cohesive energy of the crystal. as-proceeding.com

Van der Waals Forces: Dispersive forces, while non-directional, are collectively important and play a major role in the dense packing of the molecules. researchgate.net

| Interaction Type | Donor | Acceptor | Typical Motif / Geometry |

|---|---|---|---|

| Strong Hydrogen Bond | Carboxylic Acid O-H | Carboxylic Acid C=O | Forms R²₂(8) centrosymmetric dimers. cambridge.org |

| Weak Hydrogen Bond | Aromatic C-H | Pyrazole N | Links dimers into chains or sheets. cambridge.org |

| Weak Hydrogen Bond | Aromatic C-H | Carbonyl C=O | Contributes to 3D network stability. nih.gov |

| π–π Stacking | Phenyl/Pyrazole Ring | Phenyl/Pyrazole Ring | Parallel-displaced or T-shaped arrangements. |

Solvent Effects in Theoretical Simulations

The properties and behavior of a molecule can change dramatically in the presence of a solvent. Theoretical simulations account for these effects using various models, from implicit continuum models to explicit molecular dynamics simulations. For this compound, solvent effects are particularly important for understanding its tautomeric equilibria and electronic properties.

Computational studies on related pyrazolone and pyrazole derivatives frequently use the Polarizable Continuum Model (PCM) or the Self-Consistent Reaction Field (SCRF) theory to simulate the influence of a solvent. researchgate.netnih.gov In these models, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent.

These simulations have demonstrated that:

Tautomeric Equilibria are Solvent-Dependent: The relative energies of different tautomers are highly sensitive to solvent polarity. Polar solvents like water or ethanol (B145695) can preferentially stabilize more polar tautomers (e.g., the NH or OH forms over the CH form), thereby reducing the energy difference between them and shifting the equilibrium. nih.gov For instance, the energy difference between the NH and CH tautomers in a representative pyrazolone was calculated to be 3.44 kcal/mol in the gas phase but decreased to 2.64 kcal/mol in a simulated aqueous environment. nih.gov

Electronic Transitions are Altered: The absorption spectrum of a molecule can be affected by the solvent. Solvatochromic shifts (changes in absorption wavelength) can be predicted using Time-Dependent DFT (TD-DFT) calculations coupled with a continuum solvent model.

Conformational Preferences Can Change: While intramolecular steric effects are often dominant, interactions with a solvent can influence the preferred dihedral angles between the aromatic rings, potentially favoring more planar or more twisted conformations to optimize solvation.

By modeling solvent effects, theoretical chemistry provides a more realistic picture of the molecule's behavior in solution, which is crucial for interpreting experimental data and predicting its properties in different chemical environments.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 1 Phenyl 1h Pyrazol 4 Yl Benzoic Acid Analogues

Impact of Substituent Modifications on Biological Activity

The biological activity of derivatives of 4-(1-phenyl-1H-pyrazol-4-yl)benzoic acid can be significantly altered by the introduction of various substituents on the phenyl and pyrazole (B372694) rings. These modifications can affect the compound's lipophilicity, electronic properties, and steric interactions, which in turn influence its binding affinity to biological targets. researchgate.net

Halogenation is a common strategy in drug design to enhance the biological activity of a lead compound. In the context of this compound analogues, the introduction of halogen atoms such as bromine can have a profound impact on their biological response. For instance, studies on pyrazole derivatives have shown that the presence of a bromo substituent can lead to potent antibacterial activity. nih.gov In one study, a 4-bromo and 3-methyl substituted derivative exhibited high activity, with minimum inhibitory concentrations (MIC) as low as 1 μg/mL against Bacillus subtilis. nih.gov

The position of the halogen atom is also critical. For example, in a series of 3-trifluoromethyl-4-halo substituted compounds, the potency increased with the increasing size of the halogen atom, with the bromo-substituted derivative being the most potent, showing MIC values as low as 0.5 μg/mL. nih.gov This suggests that the electronic and steric properties of the halogen atom play a significant role in the interaction with the biological target. In silico studies on 1-(4-bromobenzoyl)-3-(4-substituted phenyl)-1H-pyrazole-4-carbaldehyde derivatives also identified a bromo-substituted analogue as a promising lead molecule for synthesis. allsubjectjournal.com

Table 1: Effect of Halogenation on Antibacterial Activity of Pyrazole Derivatives

| Compound | Substituents | MIC (μg/mL) vs. Bacillus subtilis |

|---|---|---|

| Derivative A | 4-bromo, 3-methyl | 1 |

This table is generated based on data from cited research to illustrate the impact of halogenation.

The introduction of methyl and amino groups can also modulate the biological activity of this compound analogues. Methyl groups, being lipophilic, can enhance the compound's ability to cross cell membranes. nih.gov The combination of methyl and halogen substitutions has been shown to improve the antibacterial activity of pyrazole derivatives. nih.gov

Amino substituents, on the other hand, can introduce hydrogen bonding capabilities, which can be crucial for ligand-target interactions. The position and nature of the amino group are important. For instance, a study on 5-aminopyrazole derivatives highlighted their versatility in synthesizing fused pyrazole compounds with various biological activities, including antioxidant and antimicrobial effects. nih.gov The amino group at the 5-position of the pyrazole ring serves as a key nucleophilic site for further chemical modifications. nih.gov However, in some cases, the introduction of a polar protic substituent like a sulfonamide, which contains an amino group, can almost completely eliminate the antibacterial activity. nih.gov

Table 2: Influence of Methyl and Amino Groups on Biological Activity

| Compound | Substituent(s) | Observed Effect on Activity |

|---|---|---|

| Pyrazole Derivative | Methyl and Halogen | Improved antibacterial activity nih.gov |

| 5-Aminopyrazole Derivative | Amino | Key for synthesis of bioactive fused pyrazoles nih.gov |

This table summarizes the general effects of methyl and amino substituents on the activity of pyrazole analogues based on the provided search results.

Positional isomerism, where substituents are placed at different positions on the pyrazole or phenyl rings, can significantly modulate the biological activity of this compound analogues. The specific arrangement of functional groups in three-dimensional space determines the molecule's ability to fit into the binding site of a biological target.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a valuable tool for understanding the interactions between a ligand, such as a this compound analogue, and its protein target at the molecular level.

Molecular docking studies have been instrumental in elucidating the binding modes of pyrazole derivatives to various protein targets, including enzymes like xanthine (B1682287) oxidoreductase and cysteine proteases.

For xanthine oxidoreductase (XOR) , an enzyme involved in purine (B94841) metabolism, pyrazole-based inhibitors have shown significant promise. Docking studies of 1-phenyl-pyrazole-4-carboxylic acid derivatives revealed that these compounds can bind to the active site of XOR. nih.gov The carboxylic acid group is often crucial for interaction, forming hydrogen bonds with key amino acid residues such as Thr1010 and a salt bridge with Arg880. The phenyl ring can engage in hydrophobic interactions within the binding pocket.

In the case of cysteine proteases , which play a role in various diseases, pyrazole derivatives have also been investigated as potential inhibitors. Docking simulations can reveal how these compounds orient themselves within the active site, with the pyrazole core often forming key interactions with the catalytic residues of the enzyme. The interactions can involve hydrogen bonds between the pyrazole nitrogen atoms and amino acid side chains in the active site. scispace.com

Table 3: Key Interactions of Pyrazole Derivatives with Protein Targets

| Protein Target | Key Interacting Residues | Type of Interaction |

|---|---|---|

| Xanthine Oxidoreductase | Arg880, Thr1010 | Salt bridge, Hydrogen bond |

This table provides a summary of key interactions identified through molecular docking studies.

Molecular docking programs can also predict the binding energy of a ligand-protein complex, which is a measure of the binding affinity. Lower binding energies generally indicate a more stable complex and, potentially, a more potent inhibitor.

Table 4: Predicted Binding Energies of Pyrazole Derivatives

| Protein Target | Compound | Predicted Binding Energy (kJ/mol) |

|---|---|---|

| VEGFR-2 (2QU5) | 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1- phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | -10.09 nih.gov |

| Aurora A (2W1G) | 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)- 1,3,4-thiadiazole | -8.57 nih.gov |

This table presents examples of predicted binding energies for pyrazole derivatives against different protein kinases.

Relationship between Chemical Structure and Nucleic Acid (DNA) Interaction Properties

The interaction of small molecules with DNA is a critical aspect of their potential therapeutic applications, particularly in the context of anticancer and antimicrobial agents. For analogues of this compound, the relationship between their chemical structure and their ability to interact with DNA, specifically through minor groove binding and cleavage activities, has been a subject of scientific investigation.

DNA Minor Groove Binding Models

While direct molecular modeling studies exclusively focused on this compound's interaction with the DNA minor groove are not extensively detailed in the available research, the principles of DNA minor groove binding by similar heterocyclic molecules provide a strong framework for understanding its potential interaction. The isosteric replacement of pyrrole (B145914) units with pyrazole units in known DNA minor groove binders, such as distamycin A, has been shown to maintain the preference for binding to AT-rich sequences within the DNA minor groove. researchgate.net This suggests that the pyrazole ring in the this compound scaffold can participate in forming favorable contacts within the minor groove.

Molecular docking studies on various pyrazole derivatives have further elucidated their potential binding modes with DNA and associated proteins. For instance, in silico docking studies of pyrazoline derivatives with the Early Growth Response (EGR)-1 DNA-binding domain have been conducted to understand their inhibitory effects. nih.gov Although this involves interaction with a protein that binds DNA, it highlights the capability of the pyrazole scaffold to fit into and interact with biological macromolecules that recognize specific DNA sequences.

Spectroscopic techniques and molecular docking have been employed to study the DNA binding properties of newly synthesized pyrazole derivatives. researchgate.netresearchgate.net These studies often reveal non-covalent interactions, such as hydrogen bonding and van der Waals forces, between the pyrazole derivatives and the DNA molecule, which are characteristic of minor groove binders. The planarity and the presence of hydrogen bond donors and acceptors in the this compound structure are features that would facilitate its insertion and stabilization within the narrow confines of the DNA minor groove.

DNA Cleavage Activity Studies

Several studies have demonstrated the ability of pyrazole derivatives to induce DNA cleavage, a mechanism that can lead to cytotoxicity in cancer cells or antimicrobial effects. The mode of cleavage can vary depending on the specific structure of the pyrazole analogue and the experimental conditions.

Research has shown that certain pyrazole derivatives can cleave supercoiled plasmid DNA into its nicked or linear forms. This activity is often assessed using agarose (B213101) gel electrophoresis. The efficiency of cleavage can be influenced by the nature of the substituents on the pyrazole ring system.

Furthermore, metal complexes of pyrazole-containing ligands have been investigated for their DNA cleavage properties. For example, copper(II) complexes of pyridine-pyrazole-containing ligands have been shown to promote the oxidative cleavage of DNA. nih.gov The proposed mechanism often involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals, which then attack the deoxyribose backbone of DNA, leading to strand scission. The ability of these complexes to cleave DNA in the absence of an external reducing agent makes them particularly interesting as potential therapeutic agents.

The following table summarizes the findings from DNA cleavage studies of representative pyrazole derivatives.

| Compound/Complex | DNA Type | Cleavage Observation | Proposed Mechanism |

| Pyrazole Derivatives | Plasmid pBR322 DNA | Conversion from supercoiled to nicked circular form | Not specified |

| [Cu(mbpzbpy)Br₂] | phiX174 phage DNA | Oxidative cleavage, converting supercoiled to nicked and linear forms | Involvement of hydroxyl radicals |

| [Cu(mpzbpya)Cl] | phiX174 phage DNA | Oxidative cleavage, converting supercoiled to nicked form | Involvement of hydroxyl radicals |

Correlation between Physicochemical Descriptors and Biological Response

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in understanding how the physicochemical properties of a molecule influence its biological activity. For analogues of this compound, QSAR models have been developed to correlate various molecular descriptors with their observed biological responses, such as antimicrobial, anticancer, and anti-inflammatory activities.

These studies typically involve the calculation of a wide range of descriptors, which can be broadly categorized as electronic, steric, hydrophobic, and topological. By establishing a mathematical relationship between these descriptors and the biological activity of a series of compounds, it is possible to predict the activity of new, unsynthesized analogues and to gain insight into the structural requirements for optimal activity.

For instance, a 3D-QSAR study on a series of 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone derivatives targeting the C-C chemokine receptor type 1 (CCR1) developed CoMFA models with good statistical significance. These models highlighted the importance of steric and electrostatic fields in determining the binding affinity of the ligands.

In another study focusing on the anti-MES (maximal electroshock-induced seizure) activity of 1H-pyrazole-5-carboxylic acid derivatives, a QSAR model was developed using a combination of quantum mechanical and molecular mechanics methods. The resulting six-parameter equation, which included descriptors such as dipole moment (μ), the energy of the lowest unoccupied molecular orbital (εLUMO), and polar surface area (PSA), demonstrated a strong correlation with the observed anti-MES activity.

The table below presents some of the key physicochemical descriptors that have been correlated with the biological responses of pyrazole derivatives in various studies.

| Descriptor Category | Specific Descriptor | Biological Activity Correlated |

| Electronic | Dipole Moment (μ) | Anti-MES activity |

| Energy of LUMO (εLUMO) | Anti-MES activity | |

| Steric/Topological | Polar Surface Area (PSA) | Anti-MES activity |

| Accessible Surface Area (WAA) | Anti-MES activity | |

| Charge-related | Sum of square root of square of charge (QA) | Anti-MES activity |

Pharmacophore Modeling for Target Identification

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For analogues of this compound, pharmacophore models have been developed to understand their interaction with various biological targets and to guide the design of new, more potent compounds.

These models are typically generated based on a set of active molecules and define the spatial arrangement of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and aromatic rings. Once a pharmacophore model is established, it can be used as a 3D query to screen large compound libraries to identify novel molecules that fit the model and are therefore likely to be active.

For example, a pharmacophore mapping study was conducted on a series of pyrazole derivatives with antiproliferative activity in human ovarian adenocarcinoma A2780 cells. nih.gov The best-developed pharmacophore model consisted of three points: two hydrophobic groups and one hydrogen bond acceptor. This model not only provided a statistically significant 3D-QSAR model but also offered a template for the design of new antiproliferative agents.

In another application, a five-point pharmacophore model (AADHR_1) was developed for a series of pyrazole derivatives with anti-tubercular activity. researchgate.net This model, comprising two hydrogen bond acceptors, one hydrogen bond donor, one hydrophobic group, and one aromatic ring, was subsequently used for virtual screening of compound databases to identify novel hit molecules targeting the enoyl acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis.

The key features identified in pharmacophore models for different biological activities of pyrazole derivatives are summarized in the table below.

| Biological Activity | Key Pharmacophore Features | Application |

| Antiproliferative (A2780 cells) | 2 Hydrophobic groups, 1 Hydrogen bond acceptor | 3D-QSAR model development, design of new lead structures |

| Anti-tubercular (InhA inhibitors) | 2 Hydrogen bond acceptors, 1 Hydrogen bond donor, 1 Hydrophobic group, 1 Aromatic ring | Virtual screening of compound databases, identification of new potent inhibitors |

Biological Activities and Mechanistic Insights of 4 1 Phenyl 1h Pyrazol 4 Yl Benzoic Acid Derivatives

Antimicrobial Activity

The pyrazole (B372694) scaffold is a key component in numerous compounds demonstrating potent activity against antibiotic-resistant bacteria. nih.gov Derivatives of 4-(1-phenyl-1H-pyrazol-4-yl)benzoic acid have been extensively synthesized and evaluated for their antimicrobial properties, showing promise in combating a range of pathogenic microorganisms. nih.govresearchgate.netorientjchem.org

Antibacterial Efficacy (e.g., against Gram-positive and Gram-negative bacteria)

These pyrazole derivatives have demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria.

Gram-positive Bacteria: Numerous studies have highlighted the potent activity of these compounds against Gram-positive pathogens, including notoriously resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci. nih.govmdpi.com Certain fluorophenyl-substituted hydrazone derivatives exhibit excellent activity against MRSA strains, with minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL. nih.gov Further modifications, such as bischloro substitution on the phenyl hydrazone moiety, have yielded compounds with even greater potency, demonstrating an MIC of 0.39 μg/mL against a multiresistant S. aureus strain. nih.gov A series of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives were identified as potent agents against staphylococci and enterococci, with MIC values reaching as low as 0.78 μg/mL. mdpi.comnsf.gov These compounds were also found to be effective against Bacillus subtilis. mdpi.com

Table 1: Antibacterial Activity of Selected Pyrazole Derivatives against Gram-positive Bacteria

| Compound/Derivative | Bacterial Strain(s) | MIC (μg/mL) | Reference |

|---|---|---|---|

| N,N-Bisphenyl derivative | S. aureus ATCC 33591, 33592, 700699 (MRSA) | 0.78 | nih.gov |

| Bischloro substituted derivative | S. aureus ATCC 33592 (MRSA) | 0.39 | nih.gov |

| 3-Chloro-2-fluoro derivative | MRSA strains | 0.78 | nih.gov |